1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 1597093-77-0
VCID: VC3115524
InChI: InChI=1S/C8H18N2O/c9-5-2-6-10-7-8(11)3-1-4-8/h10-11H,1-7,9H2
SMILES: C1CC(C1)(CNCCCN)O
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol

1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol

CAS No.: 1597093-77-0

Cat. No.: VC3115524

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol - 1597093-77-0

Specification

CAS No. 1597093-77-0
Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
IUPAC Name 1-[(3-aminopropylamino)methyl]cyclobutan-1-ol
Standard InChI InChI=1S/C8H18N2O/c9-5-2-6-10-7-8(11)3-1-4-8/h10-11H,1-7,9H2
Standard InChI Key KQHVXNYSAHKMLK-UHFFFAOYSA-N
SMILES C1CC(C1)(CNCCCN)O
Canonical SMILES C1CC(C1)(CNCCCN)O

Introduction

Chemical Identity and Structural Characteristics

Basic Information

ParameterValue
Chemical Name1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol
Molecular FormulaC8H18N2O
CAS Registry Number1597093-77-0
Molecular Weight172.24 g/mol
Structural ClassificationFunctionalized cyclobutanol derivative

The compound features a quaternary carbon center within a cyclobutane ring, bearing both a hydroxyl group and a [(3-aminopropyl)amino]methyl substituent. This distinctive structure contains two amine functional groups (primary and secondary) connected by a propyl chain, providing multiple sites for hydrogen bonding, nucleophilic reactions, and coordination chemistry .

Structural Comparison with Related Compounds

The structural scaffold of 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol can be compared with several related compounds that share the cyclobutanol core:

CompoundMolecular FormulaStructural Difference
3-Amino-1-methylcyclobutan-1-olC5H11NOContains a methyl group and a single primary amine directly on the cyclobutane ring
1-(3-aminopropyl)cyclobutan-1-olC7H15NOContains a simpler aminopropyl substituent without the secondary amine linkage
(1r,3r)-3-(Aminomethyl)cyclobutan-1-olC5H11NODiffers in ring substitution pattern with the hydroxyl and aminomethyl groups at different positions

These structural variations highlight the unique feature of 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol: the presence of two nitrogen atoms in the side chain, which increases its hydrogen bonding capacity and provides multiple sites for potential derivatization.

Physical and Chemical Properties

Physical State and Solubility

Based on its molecular structure, 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol is expected to exist as a colorless to pale yellow liquid or low-melting solid at room temperature. The presence of both hydroxyl and amine functional groups suggests considerable hydrogen bonding capability, which would confer appreciable water solubility. Additionally, the compound is likely soluble in polar organic solvents such as alcohols, dimethylsulfoxide (DMSO), and dimethylformamide (DMF).

PropertyPredicted ValueBasis for Prediction
Melting Point20-60°CComparison with similar cyclobutanol derivatives
Boiling Point>250°C (at 760 mmHg)Based on similar aminoalcohols with comparable molecular weight
pKa (hydroxyl)~12-14Typical for tertiary alcohols
pKa (primary amine)~9-10Characteristic of aliphatic primary amines
pKa (secondary amine)~10-11Characteristic of aliphatic secondary amines
Log P~0.5-1.2Estimated based on functional group contribution

Stability and Reactivity

The compound contains multiple functional groups that influence its chemical reactivity:

  • The tertiary hydroxyl group can participate in esterification, oxidation, and dehydration reactions.

  • The primary and secondary amine groups can undergo nucleophilic substitution, acylation, and condensation reactions.

  • The cyclobutane ring introduces ring strain, potentially leading to increased reactivity in certain transformations compared to unstrained systems.

Under standard conditions, 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol is expected to be stable, though it may be hygroscopic due to its polar functional groups. Protection from air and moisture during storage is advisable to prevent potential degradation.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted 1H NMR spectrum of 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol would likely show the following characteristic signals:

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
Cyclobutane ring protons1.8-2.4Multiplet
-CH2-NH-CH2-2.5-2.8Multiplet
-CH2-NH22.7-2.9Triplet
-C-CH2-NH-2.6-2.8Singlet
-NH-1.5-2.0Broad singlet
-NH21.3-1.6Broad singlet
-OH3.5-4.0Broad singlet

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

Functional GroupExpected Wavenumber (cm-1)Intensity
O-H stretching3300-3400Strong, broad
N-H stretching (primary amine)3350-3450Medium, two bands
N-H stretching (secondary amine)3300-3350Medium
C-H stretching2850-2950Medium
C-N stretching1050-1200Medium
C-O stretching1050-1150Strong

Mass Spectrometry

In mass spectrometry, 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol would be expected to show:

  • Molecular ion peak at m/z 172 corresponding to its molecular weight

  • Fragment ions resulting from cleavage at the C-N bonds

  • Loss of water (M-18) from the hydroxyl group

  • Characteristic fragmentation patterns of the cyclobutane ring

Current Research Status and Future Directions

Knowledge Gaps and Research Opportunities

Despite its interesting structural features, comprehensive research on 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol appears limited in the publicly available literature. Several knowledge gaps present opportunities for future investigation:

  • Detailed physical and chemical characterization studies

  • Development of efficient and scalable synthetic routes

  • Exploration of stereochemical aspects and potential for asymmetric synthesis

  • Comprehensive evaluation of biological activities

  • Investigation of coordination chemistry with various metal ions

Recommended Analytical Approaches

Future research would benefit from:

  • Advanced NMR studies including 2D techniques to fully elucidate the solution conformation

  • Single crystal X-ray diffraction studies to determine solid-state molecular geometry

  • Computational studies to predict reactivity patterns and potential binding modes with biological targets

  • High-resolution mass spectrometry to confirm molecular composition and study fragmentation pathways

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